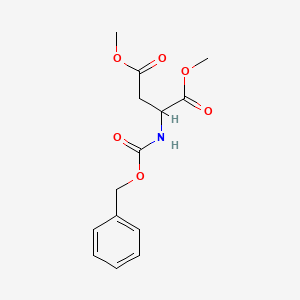

Dimethyl ((benzyloxy)carbonyl)-d-aspartate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl ((benzyloxy)carbonyl)-d-aspartate is a chemical compound that belongs to the class of aspartate derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the aspartate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl ((benzyloxy)carbonyl)-d-aspartate typically involves the reaction of dimethyl aspartate with benzyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl ((benzyloxy)carbonyl)-d-aspartate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced aspartate derivatives.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced aspartate derivatives.

Scientific Research Applications

Dimethyl ((benzyloxy)carbonyl)-d-aspartate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and as a substrate for enzymatic reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.

Mechanism of Action

The mechanism of action of Dimethyl ((benzyloxy)carbonyl)-d-aspartate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for the aspartate moiety, allowing for selective reactions at other sites. This property is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .

Comparison with Similar Compounds

Similar Compounds

Dimethyl aspartate: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.

Benzyl chloroformate: Used as a reagent in the synthesis of Dimethyl ((benzyloxy)carbonyl)-d-aspartate.

Dimethyl acetone-1,3-dicarboxylate: Another compound with similar reactivity but different structural features.

Uniqueness

This compound is unique due to the presence of the benzyloxycarbonyl group, which provides additional reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications.

Biological Activity

Dimethyl ((benzyloxy)carbonyl)-d-aspartate (DBD) is a derivative of the amino acid aspartate, notable for its structural modifications that enhance its stability and solubility. This compound has garnered interest in various fields, particularly in neuropharmacology, due to its potential interactions with neurotransmitter systems, especially glutamate receptors. This article explores the biological activity of DBD, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

DBD features a benzyloxycarbonyl group attached to the amino group of d-aspartate, which contributes to its unique properties. Its molecular formula is C_{13}H_{15}N_{O}_6 with a molecular weight of approximately 323.34 g/mol. The structural characteristics allow DBD to mimic neurotransmitters, facilitating its role in various biochemical processes.

The primary biological activity of DBD is attributed to its modulation of glutamate receptors, particularly the NMDA receptor subtype. This receptor is crucial for synaptic plasticity and memory formation. DBD has been shown to:

- Enhance Neurotransmission : By interacting with NMDA receptors, DBD may facilitate synaptic transmission and improve cognitive functions such as learning and memory.

- Neuroprotective Effects : Preclinical studies suggest that DBD may exert neuroprotective effects against excitotoxicity associated with excessive glutamate signaling, which is implicated in neurodegenerative diseases .

Case Studies and Experimental Data

- Neuroprotective Studies : In animal models, DBD administration has been linked to improved cognitive performance in tasks assessing memory and learning. For instance, studies indicated that DBD could enhance memory retention in rodents subjected to stress conditions that typically impair cognitive functions .

- Glutamate Receptor Modulation : Research has demonstrated that DBD influences the activity of glutamate transporters (EAATs), potentially leading to altered levels of extracellular glutamate. This modulation is significant as it can impact neuronal excitability and overall brain health .

-

Comparative Analysis : A comparative study highlighted the biological activities of various compounds related to DBD:

Compound Name Structural Features Biological Activity This compound Benzyloxycarbonyl group on D-aspartate Modulates glutamate receptors N-Benzyloxycarbonyl-L-asparagine Benzyloxycarbonyl group on L-asparagine Similar protective properties 1-Benzyl D-Aspartate Benzyl group without carbonyl protection Neurotransmitter activity N-Methyl-D-aspartate Methylated form of D-aspartate Known NMDA receptor agonist

This table illustrates how DBD's unique structure contributes to its specific biological activities compared to other related compounds.

Applications in Drug Development

DBD's ability to modulate neurotransmitter systems makes it a candidate for therapeutic applications in treating cognitive impairments and neurodegenerative diseases. Its role in enhancing synaptic function could lead to new treatment strategies for conditions such as Alzheimer's disease and schizophrenia .

Properties

Molecular Formula |

C14H17NO6 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

dimethyl 2-(phenylmethoxycarbonylamino)butanedioate |

InChI |

InChI=1S/C14H17NO6/c1-19-12(16)8-11(13(17)20-2)15-14(18)21-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,18) |

InChI Key |

YPDSGUUJTVECEP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.